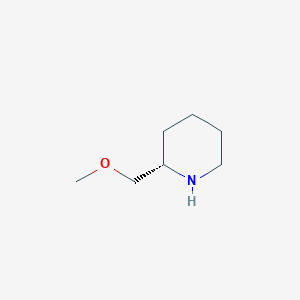

(S)-2-(Methoxymethyl)piperidine

Descripción general

Descripción

(S)-2-(Methoxymethyl)piperidine is a chiral piperidine derivative with the molecular formula C7H15NO It is characterized by the presence of a methoxymethyl group attached to the second carbon of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methoxymethyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine.

Protection: The nitrogen atom of piperidine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

Alkylation: The protected piperidine is then subjected to alkylation with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-(Methoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions

(S)-2-(Methoxymethyl)piperidine undergoes various chemical reactions:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to form secondary amines.

- Substitution : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Aldehydes, Carboxylic acids |

| Reduction | Lithium aluminum hydride, NaBH₄ | Secondary amines |

| Substitution | Amines, thiols (under basic conditions) | Various substituted piperidine derivatives |

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it essential in developing new compounds for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is studied for its potential as a pharmacophore in drug development. It has been implicated in:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

- Analgesic Effects : Similar to other piperidine derivatives, it may act on opioid receptors, providing pain relief comparable to established opioids .

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacteria, including resistant strains .

Anticancer Mechanisms

A study highlighted the efficacy of a piperidine derivative related to this compound in inhibiting breast cancer cell lines (MDA-MB-231 and MCF-7). The derivative was found to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, such as PI3K/AKT .

Antimicrobial Efficacy

Recent investigations evaluated the antimicrobial activity of this compound against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to leading antibiotics .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Binding Affinity : Exhibits high binding affinity for certain receptors, influencing neurotransmitter systems.

- Enzyme Interaction : Affects the activity of enzymes involved in metabolic pathways, potentially influencing drug metabolism.

Mecanismo De Acción

The mechanism of action of (S)-2-(Methoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparación Con Compuestos Similares

(S)-2-(Hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

(S)-2-(Ethoxymethyl)piperidine: Contains an ethoxymethyl group, offering different steric and electronic properties.

(S)-2-(Aminomethyl)piperidine: Features an aminomethyl group, which can significantly alter its reactivity and biological activity.

Uniqueness: (S)-2-(Methoxymethyl)piperidine is unique due to the presence of the methoxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Actividad Biológica

(S)-2-(Methoxymethyl)piperidine is a chiral compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by recent studies and findings.

This compound is characterized by the presence of a methoxymethyl group attached to a piperidine ring. This structural feature enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The methoxymethyl group is believed to enhance binding affinity and selectivity towards these targets, facilitating various biological effects.

- Binding Affinity : The compound exhibits high binding affinity for certain receptors, which may lead to modulation of neurotransmitter systems.

- Enzyme Interaction : It has been shown to affect the activity of enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential as an antibacterial agent. Studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Analgesic Effects : Similar to other piperidine derivatives, it may exhibit analgesic properties by acting on opioid receptors. Preliminary studies suggest that compounds in this class can provide pain relief comparable to established opioids .

- Anticancer Activity : Recent investigations have highlighted its potential as an anticancer agent. For instance, derivatives of piperidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of leading antibiotics .

Analgesic Properties

In a comparative study involving various piperidine derivatives, this compound was found to have an ED50 value indicating effective analgesic activity. The compound's potency was assessed using the tail flick test in rodents, revealing its potential utility in pain management .

Anticancer Potential

Research focusing on the anticancer properties of piperidine derivatives highlighted that this compound could induce apoptosis in melanoma cells. The compound showed an IC50 value of 30 nmol/L against cancer cell lines, suggesting strong cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Potency (ED50/IC50) |

|---|---|---|---|

| This compound | Chiral piperidine | Antimicrobial, Analgesic, Anticancer | ED50: 2 mg/kg |

| (S)-2-(Hydroxymethyl)piperidine | Hydroxymethyl derivative | Lower antimicrobial activity | Not specified |

| (S)-2-(Ethoxymethyl)piperidine | Ethoxymethyl derivative | Reduced analgesic potency | Not specified |

Propiedades

IUPAC Name |

(2S)-2-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPHVNKZLOQXAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427465 | |

| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-86-4 | |

| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.